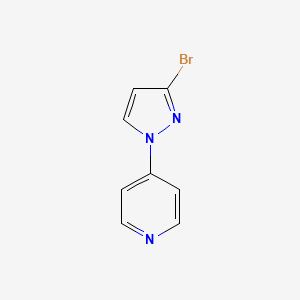

4-(3-bromo-1H-pyrazol-1-yl)pyridine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in organic synthesis due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com An analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs feature nitrogen heterocycles. msesupplies.com Their importance stems from their diverse biological activities, chemical reactivity, and structural versatility. numberanalytics.com These compounds can act as intermediates, catalysts, or the final products in various chemical reactions. numberanalytics.com

In the pharmaceutical industry, nitrogen heterocycles are essential components of many drugs, exhibiting antibacterial, antiviral, and anticancer properties. numberanalytics.comopenmedicinalchemistryjournal.com For instance, the pyrazole (B372694) ring is a key component in several FDA-approved protein kinase inhibitors used in cancer therapy. nih.gov In agriculture, over 70% of modern crop protection agents, including fungicides, herbicides, and insecticides, are based on nitrogen-containing heterocyclic structures. msesupplies.com Furthermore, these compounds are utilized in materials science as building blocks for polymers, dyes, and as corrosion inhibitors. msesupplies.comopenmedicinalchemistryjournal.com

Overview of Pyrazole and Pyridine (B92270) Scaffolds in Organic and Inorganic Chemistry

Pyrazole:

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block in both organic and inorganic chemistry. mdpi.comresearchgate.net In organic synthesis, pyrazole derivatives are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. mdpi.commdpi.com The pyrazole ring's structure allows for various substitutions, which significantly influences its chemical and biological properties. nih.gov

In inorganic chemistry, pyrazoles are highly valued as ligands for creating coordination complexes with metals. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of stable complexes with tunable electronic and photophysical properties. researchgate.netmdpi.com These complexes have applications in catalysis and materials science. researchgate.netfrontiersin.org

Pyridine:

Pyridine is a six-membered aromatic heterocycle that is a common scaffold in many synthetic compounds. numberanalytics.com In organic chemistry, it is often used as a building block for pharmaceuticals and agrochemicals. frontiersin.org Its nitrogen atom imparts basic properties, allowing it to act as a catalyst or a base in chemical reactions. numberanalytics.com

In inorganic chemistry, pyridine and its derivatives are widely used as ligands in coordination chemistry. researchgate.net They can coordinate to metal centers through the lone pair of electrons on the nitrogen atom, forming stable complexes with diverse applications in catalysis and materials science. researchgate.net

Structural Elucidation of 4-(3-bromo-1H-pyrazol-1-yl)pyridine

The molecular structure of this compound consists of a pyridine ring linked to a 3-bromo-substituted pyrazole ring at the N1 position of the pyrazole. This linkage creates a hybrid system with distinct chemical properties.

Table 1: Structural and Chemical Information for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | C₈H₆BrN₃ | 224.06 g/mol | Pyridine ring attached to the N1 position of a 3-bromopyrazole ring. |

| 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride | C₈H₆BrN₃·HCl | 260.52 g/mol | Pyridine ring attached to the C3 position of a 4-bromopyrazole ring, in hydrochloride salt form. chemimpex.com |

| 4-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 g/mol | A pyrazole ring with a bromine at the 4-position and a methyl group at the N1-position. sigmaaldrich.com |

Note: The molecular weight for this compound is calculated based on its chemical formula.

Contextualizing Bromo-Substituted Pyrazolylpyridines within Heterocyclic Chemistry

Bromo-substituted pyrazolylpyridines are a significant subclass of heterocyclic compounds. The bromine atom serves as a versatile functional group that can be used for further chemical modifications through reactions like cross-coupling and nucleophilic substitutions. chemimpex.com This allows for the synthesis of a wide array of derivatives with tailored properties.

For example, the synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides has been reported, where the bromo-substituted pyrazolopyridine is a key intermediate. growingscience.comresearchgate.net These compounds have been investigated for their potential biological activities. growingscience.comresearchgate.net The presence of the bromine atom can also influence the electronic properties of the molecule, which can in turn affect its reactivity and interaction with biological targets.

Research Trends and Future Prospects for Pyrazolylpyridine Derivatives

Current research on pyrazolylpyridine derivatives is focused on several key areas:

Medicinal Chemistry: A significant trend is the development of pyrazolylpyridine-based compounds as inhibitors of protein kinases for cancer therapy. nih.govmdpi.com The scaffold is considered a "privileged structure" due to its favorable drug-like properties. nih.gov

Coordination Chemistry: Pyrazolylpyridines are increasingly used as ligands to create metal complexes with specific photophysical and catalytic properties. researchgate.net These complexes are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net

Synthetic Methodology: There is ongoing research to develop more efficient and environmentally friendly methods for the synthesis of pyrazolylpyridine derivatives. frontiersin.orgmdpi.com This includes the use of flow chemistry and multicomponent reactions to create diverse molecular structures. mdpi.commdpi.com

The future prospects for pyrazolylpyridine derivatives are promising. Their versatile chemical nature and broad range of applications suggest that they will continue to be an important area of research in organic, medicinal, and materials chemistry. The ability to fine-tune their properties through substitution on both the pyrazole and pyridine rings will likely lead to the discovery of new compounds with enhanced activities and novel applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1874509-70-2 |

|---|---|

Molecular Formula |

C8H6BrN3 |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

4-(3-bromopyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H |

InChI Key |

FSHYWTOUKOZDEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N2C=CC(=N2)Br |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the molecular structure of 4-(3-bromo-1H-pyrazol-1-yl)pyridine relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the compound's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

While specific NMR data for this compound is not readily found, analysis of related structures allows for the prediction of expected chemical shifts. The molecule consists of two key fragments: a 3-bromopyrazole ring and a pyridine (B92270) ring linked at the N1 position of the pyrazole (B372694) and the C4 position of the pyridine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and pyridine rings.

Pyrazole Protons: The pyrazole ring has two protons. The proton at the C5 position is expected to appear as a doublet, and the proton at the C4 position as a doublet. Based on data for related brominated pyrazoles, these signals would likely appear in the aromatic region. For example, in 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the protons on the pyrazole ring appear as singlets at δ 7.61 and 7.48 ppm. rsc.org

Pyridine Protons: The pyridine ring, being attached at the 4-position, will exhibit symmetry. The protons ortho to the pyrazole substituent (H-2' and H-6') would be chemically equivalent and appear as one signal, likely a doublet. The protons meta to the substituent (H-3' and H-5') would also be equivalent and present as another doublet. For comparison, in 2-(4-bromophenyl)pyridine, the pyridine protons appear in the range of δ 7.21-8.71 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyrazole Carbons: The pyrazole ring contains three carbon atoms. The carbon bearing the bromine atom (C3) would be significantly influenced by the halogen's electronegativity. The other two carbons (C4 and C5) would appear in the typical aromatic region for heterocyclic compounds. In a related compound, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at δ 137.9, 125.8, and 110.7 ppm. rsc.org

Pyridine Carbons: The pyridine ring has three distinct carbon environments due to symmetry: the carbon attached to the pyrazole (C4'), the ortho carbons (C2' and C6'), and the meta carbons (C3' and C5'). These would all resonate in the aromatic region, with their specific shifts influenced by the pyrazole substituent.

A study on pyrazole derivatives provides insight into the expected chemical shifts, which are highly dependent on the substituents and their positions on the heterocyclic rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H4 | Aromatic region (doublet) | Aromatic region |

| Pyrazole H5 | Aromatic region (doublet) | Aromatic region |

| Pyridine H2'/H6' | Aromatic region (doublet) | Aromatic region |

| Pyridine H3'/H5' | Aromatic region (doublet) | Aromatic region |

| Pyrazole C3 | Influenced by Br | Influenced by Br |

| Pyrazole C4 | Aromatic region | Aromatic region |

| Pyrazole C5 | Aromatic region | Aromatic region |

| Pyridine C2'/C6' | N/A | Aromatic region |

| Pyridine C3'/C5' | N/A | Aromatic region |

| Pyridine C4' | N/A | Aromatic region |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would show correlations between the H4 and H5 protons of the pyrazole ring and between the ortho (H2'/H6') and meta (H3'/H5') protons of the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the CH groups in both rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the two heterocyclic rings, for instance, by observing a correlation from the pyridine protons (H3'/H5') to the pyrazole nitrogen-attached carbon (C5) and vice-versa. It would also confirm the assignments of the quaternary (non-protonated) carbons.

While specific 2D NMR data for the title compound is not available, these techniques are standard in the structural elucidation of novel heterocyclic systems. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from both the pyrazole and pyridine rings would appear in the 1400-1650 cm⁻¹ region. Studies on pyrazolo[3,4-b]pyridine derivatives show intense peaks in the 1574-1591 cm⁻¹ range, confirming aromatic C=C stretching, and in the 1463-1477 cm⁻¹ region for C=N stretching. amazonaws.com

C-Br stretching: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Pyridine Ring Vibrations: Pyridine and its derivatives exhibit characteristic ring vibration bands. For instance, FTIR spectra of adsorbed pyridine on various catalysts show bands around 1450 cm⁻¹ and 1610 cm⁻¹. mdpi.com

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| C=C and C=N stretch | 1400 - 1650 |

| Pyridine ring vibrations | ~1450, ~1610 |

| C-Br stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the extended conjugation between the pyrazole and pyridine rings. A study on a different heterocyclic system, 1,2,4-triazolo[4,3-a]pyridin-3-amine, showed emission bands assigned to the π* → n transitions of the pyridine and triazole rings. mdpi.com

Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique often used for polar, medium to large molecules, which typically yields the protonated molecular ion [M+H]⁺.

For this compound (molecular formula C₈H₆BrN₃), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da. The predicted monoisotopic mass for the [M+H]⁺ ion of the related isomer, 4-(4-bromo-1H-pyrazol-1-yl)pyridine, is 223.98178 Da. uni.lu ESI-MS analysis of related pyrazolo[3,4-b]pyridine derivatives has successfully confirmed their molecular formulas by identifying the [M+H]⁺ peaks. rsc.org

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pyrazole-containing compounds, this technique provides invaluable insights into molecular geometry, bond parameters, and the non-covalent interactions that govern crystal packing.

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality crystals. For heterocyclic compounds like substituted pyrazoles, single crystals are typically grown from saturated solutions using slow evaporation techniques. Common solvents include ethanol, methanol (B129727), or mixtures containing these alcohols. fu-berlin.deresearchgate.net In some cases, layering techniques, where a solution of the compound is carefully layered with a miscible non-solvent, can promote the growth of diffraction-quality crystals. iucr.orgnih.gov

The quality of the resulting crystals is assessed by their size, clarity, and well-defined faces. Optical microscopy is the first step in this evaluation, followed by preliminary X-ray diffraction experiments to check the diffraction pattern's sharpness and intensity, which indicates the degree of crystalline order.

While the specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 4-bromo-3-phenyl-1H-pyrazole and other halogenated pyrazoles, provides a strong basis for understanding its expected molecular geometry. fu-berlin.demdpi.com The structure would feature a planar pyrazole ring linked to a planar pyridine ring via the N1 atom of the pyrazole. The dihedral angle between these two rings is a key geometric parameter.

The bond lengths and angles within the pyrazole ring are characteristic of an aromatic heterocyclic system. The C-Br bond distance is a significant parameter, and in related structures, it falls within the expected range for a bromine atom attached to an sp²-hybridized carbon. The internal angles of the five-membered pyrazole ring and the six-membered pyridine ring would conform to their aromatic nature, with slight distortions induced by the substituents. Data from a related compound, 4-bromo-3-phenyl-1H-pyrazole, which crystallizes in the triclinic system, offers a useful reference. fu-berlin.de

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 13.0867(8) |

| b (Å) | 13.2546(7) |

| c (Å) | 7.8079(3) |

| α (°) | 100.015(4) |

| β (°) | 93.648(3) |

| γ (°) | 84.923(5) |

| Z | 6 |

| Bond/Angle | Typical Value Range | Compound Reference |

|---|---|---|

| C–Br Bond Length (Å) | 1.86 - 1.88 | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid |

| N–N Bond Length (Å) | 1.34 - 1.37 | 3-(4-bromophenyl)-5-methyl-1H-pyrazole |

| C–N Bond Length (Å) | 1.32 - 1.38 | 3-(4-bromophenyl)-5-methyl-1H-pyrazole |

| C–N–N Angle (°) | 104 - 112 | 3-(4-bromophenyl)-5-methyl-1H-pyrazole |

The crystal packing of pyrazole derivatives is primarily dictated by a network of intermolecular interactions. In N-unsubstituted pyrazoles, hydrogen bonding is a dominant feature, with the pyrrole-like N-H group acting as a donor and the pyridine-like N2 atom serving as an acceptor. mdpi.com This often leads to the formation of supramolecular assemblies such as dimers, trimers, or one-dimensional chains (catemers). mdpi.comiucr.org

In this compound, the N1 position is substituted, precluding the formation of N-H···N hydrogen bonds involving the pyrazole ring itself. Therefore, the crystal packing would be governed by weaker interactions. These include:

C-H···N interactions: Hydrogen atoms on the pyridine or pyrazole rings can form weak hydrogen bonds with the nitrogen atom of a neighboring pyridine ring.

Halogen bonding: The bromine atom can act as a Lewis acid, interacting with Lewis bases like the nitrogen atom of the pyridine ring.

π-π stacking: Face-to-face stacking between the aromatic pyrazole and pyridine rings of adjacent molecules is a common packing motif. nih.gov

Tautomerism Studies of the 3-Bromo-1H-pyrazole Moiety

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. For a pyrazole ring substituted at the 3rd position, such as the 3-bromo-1H-pyrazole moiety, an equilibrium exists between two tautomeric forms: the 3-bromo and the 5-bromo tautomers. The position of this equilibrium is crucial as it determines the compound's chemical and physical properties.

The determination of which tautomer predominates is achieved through experimental methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Solid State: In the solid state, X-ray crystallography provides an unambiguous answer. For asymmetrically 3,5-disubstituted pyrazoles, typically only one tautomer is observed in the crystal lattice. fu-berlin.demdpi.com Studies on related compounds, such as 4-bromo-3-phenyl-1H-pyrazole and other 4-bromo-1H-pyrazoles with a substituent at position 3(5), consistently show that the form where the non-hydrogen substituent (e.g., phenyl or bromo) occupies the C3 position is the one present in the crystal. fu-berlin.deresearchgate.net This suggests that the 3-bromo tautomer is more stable in the solid phase.

Solution: In solution, the two tautomers are often in rapid equilibrium, leading to averaged signals in NMR spectra at room temperature. However, by using low-temperature NMR spectroscopy, the proton exchange can be slowed, allowing for the observation and integration of separate signals for each tautomer. fu-berlin.de Multinuclear NMR (¹H, ¹³C, and ¹⁵N) studies on 3(5)-substituted pyrazoles have shown that the equilibrium constant can be determined. For 4-bromo-pyrazoles, the 3-bromo tautomer is also found to be the major one in solution. researchgate.net

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.gov Theoretical and experimental studies have established general principles:

Electron-donating groups (e.g., methyl, amino) tend to stabilize the tautomer where they are located at the C3 position. nih.govmdpi.com

Electron-withdrawing groups (e.g., nitro, carboxyl) preferentially occupy the C5 position. nih.govmdpi.com This places the more electronegative group further from the pyridine-like nitrogen (N2).

For the 3-bromo-1H-pyrazole moiety, bromine is an electron-withdrawing group via induction but can be a weak π-donor. However, studies consistently show that when a bromine atom is at the 3(5) position, the 3-bromo tautomer is favored. researchgate.net This preference is further influenced by the solvent, as the polarity of the medium can stabilize one tautomer over the other. nih.gov Intramolecular hydrogen bonding, if possible, can also be a deciding factor, though it is not relevant for the unsubstituted 3-bromo-1H-pyrazole itself. nih.gov In the context of the title compound, the pyridine ring at N1 acts as an electron-withdrawing substituent, but the primary tautomerism of interest concerns the unsubstituted 3-bromo-1H-pyrazole precursor.

| Substituent Type at C3/C5 | Favored Tautomer | Example Substituent |

|---|---|---|

| Electron-Donating Group (EDG) | 3-Substituted | -CH₃, -NH₂ |

| Electron-Withdrawing Group (EWG) | 5-Substituted | -NO₂, -COOH |

| Halogen (e.g., Br) | 3-Substituted (Observed) | -Br |

Reactivity and Derivatization of 4 3 Bromo 1h Pyrazol 1 Yl Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in 4-(3-bromo-1H-pyrazol-1-yl)pyridine behaves as a typical pyridine nitrogen. It possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic.

Electrophilic Attack: The pyridine nitrogen can react with electrophiles such as alkyl halides to form quaternary pyridinium salts. This quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The nitrogen can also be oxidized to form an N-oxide using oxidizing agents like peroxy acids. The formation of pyridine N-oxides is a common strategy to modify the reactivity of the pyridine ring, facilitating subsequent functionalization. researchgate.netresearchgate.net

Nucleophilic Character: The basicity of the pyridine nitrogen allows it to act as a proton acceptor, forming salts with various acids. This property is often utilized to improve the solubility and handling of pyridine-containing compounds. Furthermore, the nitrogen's lone pair enables it to coordinate with metal centers, making pyridyl-pyrazole compounds valuable ligands in coordination chemistry. researchgate.net The electron-poor nature of the pyridine ring itself generally makes it resistant to electrophilic substitution but prone to nucleophilic attack, a reactivity pattern that can be exploited for functionalization. rsc.org

Chemical Transformations at the Pyrazole (B372694) Nitrogens

The pyrazole ring in this compound contains two adjacent nitrogen atoms. The N1 position is already substituted with the pyridine ring. The N2 nitrogen atom possesses a lone pair of electrons and is considered the basic center of the pyrazole ring, similar to a pyridine-type nitrogen. pharmajournal.net

This N2 atom can be protonated by acids. While the N1 atom is generally unreactive due to its involvement in the aromatic system and substitution, the N2 atom's basicity is a key feature of the pyrazole moiety. pharmajournal.net Electrophilic attack, such as alkylation, preferentially occurs at the N2 position in unsubstituted pyrazoles. pharmdbm.com However, in the 1-substituted this compound, further reaction at the N2 position would lead to a cationic pyrazolium species. The reactivity of this position is a potential avenue for creating novel charged derivatives.

Reactivity of the Bromine Substituent on the Pyrazole Ring

The bromine atom at the C3 position of the pyrazole ring is the most versatile handle for the derivatization of the this compound scaffold. This C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom on the electron-rich pyrazole ring serves as an excellent electrophilic partner in these transformations.

Sonogashira Coupling: This reaction couples the bromopyrazole with a terminal alkyne to form an alkynylated pyrazole derivative. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds under mild conditions. wikipedia.org While specific examples for this compound are not detailed in the provided literature, the coupling of other bromopyrazole derivatives is well-established, demonstrating the feasibility of this transformation. For instance, the Sonogashira coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles with trimethylsilylacetylene has been optimized using various palladium catalysts and ligands. researchgate.net

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | High Conversion |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | Moderate |

This table represents typical conditions for Sonogashira coupling of related bromopyrazole compounds. researchgate.net

Heck Reaction: The Heck reaction allows for the vinylation of the bromopyrazole by coupling it with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a reliable method for forming C(sp²)-C(sp²) bonds and introducing vinyl groups, which can be further functionalized. The ligandless palladium-catalyzed Heck reaction has been successfully applied to various bromopyrazole derivatives. researchgate.net For example, 3-bromoindazoles (a related bicyclic heteroaromatic system) undergo chemoselective Heck coupling reactions. beilstein-journals.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | NaOAc / n-Bu₄NBr | DMF/THF | 120 | Good to High |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | Moderate to Good |

This table illustrates common conditions for Heck reactions involving related aryl bromides. mdpi-res.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with an organoboron reagent (like a boronic acid or ester) and is one of the most widely used cross-coupling methods. wikipedia.orgorganic-chemistry.org It allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position. Efficient Suzuki-Miyaura couplings have been reported for 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and 4-bromo-3,5-dinitro-1H-pyrazole, highlighting the utility of this reaction for functionalizing brominated pyrazole cores. nih.govrsc.org

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 67-89 |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 90 | Good |

This data table shows successful conditions for Suzuki-Miyaura coupling on related bromopyrazole systems. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyrazole with an amine. wikipedia.orglibretexts.org This is a crucial method for synthesizing aminopyrazole derivatives, which are important pharmacophores. The reaction has been successfully applied to unprotected 3-bromo-1H-pyrazoles, coupling them with various aliphatic, aromatic, and heteroaromatic amines. nih.gov Similarly, 4-bromo-1H-1-tritylpyrazole has been coupled with various amines, demonstrating the broad scope of this reaction on the pyrazole scaffold. researchgate.netnih.gov

| Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / L4 (tBuXPhos) | LHMDS | Toluene | 80 | Good to Excellent |

| Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | Up to 67 |

This table summarizes effective conditions for the Buchwald-Hartwig amination of related bromopyrazoles. nih.govnih.gov

Direct nucleophilic aromatic substitution (S_NAr) of the bromine atom on the pyrazole ring is generally challenging. The pyrazole ring is electron-rich, which disfavors the addition-elimination mechanism required for S_NAr reactions. Such reactions typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in the parent compound. chim.it Consequently, literature examples of direct nucleophilic substitution on simple bromopyrazoles are scarce. chim.it Alternative pathways, such as S_N2 reactions at the bromine atom, have been observed in the gas phase for polyfluorinated arenes but are not a common synthetic route in solution for this type of substrate. nih.gov Therefore, palladium-catalyzed cross-coupling reactions remain the primary method for functionalizing the C3-bromo position.

Functional Group Interconversions on the Pyridine Ring

While the pyrazolyl group influences the reactivity of the pyridine ring, various functional group interconversions common to pyridine chemistry could potentially be applied. Direct C-H functionalization of pyridines is an area of active research but can be challenging due to the electron-deficient nature of the ring and potential catalyst inhibition by the nitrogen atom. rsc.org However, if other functional groups were present on the pyridine ring, they could be modified. For example, a nitro group could be reduced to an amine, an ester could be hydrolyzed to a carboxylic acid, or a methyl group could be oxidized. These transformations would typically follow standard synthetic protocols, assuming compatibility with the bromo-pyrazole moiety.

Strategies for Further Derivatization and Scaffold Modification

The derivatization of this compound can be approached through several strategic pathways to generate compound libraries for screening purposes.

Primary Derivatization via Cross-Coupling: The most robust strategy revolves around the palladium-catalyzed cross-coupling reactions at the C3-bromo position. As detailed in section 4.3.1, Sonogashira, Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions allow for the introduction of a vast array of functionalities, including alkynyl, vinyl, aryl, heteroaryl, and amino groups. This approach offers a modular and highly effective way to explore the chemical space around the pyrazole core.

Functionalization of the Pyrazole C5 Position: In addition to the C3 position, the C5 position of the pyrazole ring is a potential site for functionalization. Palladium-catalyzed direct C-H arylation has been shown to occur selectively at the C5 position of N-protected 4-bromopyrazoles. rsc.org This C-H activation strategy is highly attractive as it avoids the need for pre-functionalization and is chemoselective, leaving the C-Br bond intact for subsequent cross-coupling reactions. rsc.org

Modification of the Pyridine Ring: Although more challenging, modification of the pyridine ring can be achieved. This could involve introducing substituents prior to the formation of the pyrazolylpyridine scaffold or through direct functionalization methods where applicable.

Sequential Cross-Coupling: For scaffolds containing multiple halogen atoms, sequential cross-coupling reactions can be employed to create highly complex molecules. For instance, a molecule containing both a bromo and an iodo substituent could be selectively functionalized at each position by choosing appropriate reaction conditions. This strategy has been demonstrated on related pyrazole systems. rsc.org

By combining these strategies, chemists can systematically modify the this compound scaffold at multiple positions to fine-tune its steric and electronic properties for various applications.

Coordination Chemistry and Ligand Design Principles

4-(3-bromo-1H-pyrazol-1-yl)pyridine as a Ligand Framework

The molecular architecture of this compound, featuring both a pyridine (B92270) and a pyrazole (B372694) ring, positions it as a versatile building block in coordination chemistry. Its ability to bind with metal ions is dictated by the specific characteristics of its donor atoms and the steric and electronic properties conferred by its substituents.

This compound functions as a classic N-donor ligand, possessing two potential coordination sites: the nitrogen atom of the pyridine ring and the un-substituted nitrogen atom (N2) of the pyrazole ring. nih.govuninsubria.it Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal centers through their sp²-hybridized nitrogen atoms. ekb.eg The pyridine nitrogen, similarly, is a common and effective donor site. This dual-functionality allows the ligand to engage with metal ions in several distinct ways, influencing the geometry and properties of the resulting complexes. The coordination chemistry of pyrazole-derived ligands has been extensively reviewed, highlighting their versatility. uninsubria.it

The structural arrangement of the two nitrogen donor atoms in this compound allows for both monodentate and bidentate coordination.

Monodentate Coordination: The ligand can bind to a metal center using either the pyridine nitrogen or the pyrazole nitrogen, but not both simultaneously. This mode of coordination is less common when chelation is possible but can occur under specific steric or stoichiometric conditions. The pyrazolate anion, a deprotonated form of pyrazole, is known to act as a monodentate ligand in some instances. uninsubria.it

Bidentate Coordination: More commonly, the ligand acts as a bidentate chelator, forming a stable five-membered ring with the metal ion by coordinating through both the pyridine and the pyrazole nitrogen atoms. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. Pyrazole-based ligands are frequently employed as bidentate chelating or tridentate chelating-bridging ligands. researchgate.netresearchgate.net

The bromine atom at the 3-position of the pyrazole ring exerts a significant influence on the ligand's coordination properties.

Electronic Influence: As a halogen, bromine is an electron-withdrawing group. Its presence reduces the electron density on the pyrazole ring, thereby decreasing the basicity (and donor strength) of the adjacent N2 nitrogen atom. This electronic modification can weaken the metal-ligand bond. The strategy of introducing electron-withdrawing groups to modify ligand properties is a common practice in catalyst design. uni-freiburg.de The introduction of bromine into a molecular structure can also facilitate "halogen bonds," a type of non-covalent interaction that can influence crystal packing and intermolecular associations. ump.edu.plump.edu.pl

Steric Influence: The size of the bromine atom introduces steric bulk near one of the coordination sites. This steric hindrance can affect the approach of the metal ion and influence the geometry of the final complex, potentially leading to distorted coordination spheres. hu.edu.jo The interplay between ligand substituents and the resulting molecular packing plays a crucial role in determining the properties of the final material. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

Pyridine-pyrazole based ligands readily form complexes with a wide range of transition metals. Iron(II) and Copper(II) are of particular interest due to their rich coordination chemistry and relevant magnetic and electronic properties.

Iron(II) Complexes: Iron(II) complexes with N-donor heterocyclic ligands, such as those derived from 2,6-bis(pyrazol-1-yl)pyridine (bpp), are extensively studied for their spin-crossover (SCO) properties. acs.orgbohrium.com These complexes can switch between low-spin and high-spin states in response to external stimuli like temperature or light. The synthesis of such complexes often involves the reaction of the ligand with an iron(II) salt, like Fe(BF₄)₂·6H₂O. nih.gov

Copper(II) Complexes: Copper(II) is known to form a variety of complexes with pyrazole-containing ligands. nih.govresearchgate.netresearchgate.net These complexes exhibit diverse coordination geometries and have applications in catalysis and materials science. nih.gov The synthesis typically involves mixing the ligand with a copper(II) salt, such as Cu(NO₃)₂ or CuCl₂, in a solvent like methanol (B129727) or ethanol. nih.govnih.gov

The table below summarizes representative findings for complexes formed with related pyridine-pyrazole ligands.

| Metal Ion | Ligand Type | Resulting Complex Formula (Example) | Key Findings | Reference(s) |

| Iron(II) | 2,6-di(pyrazol-3-yl)-pyridine derivative | [FeL₂]²⁺ | Formation of high-spin complexes; structures show extensive hydrogen bonding. | nih.gov |

| Iron(II) | Tridentate bisazolepyridine | [FeL₂] | Formation of a pseudo-octahedral N₆ coordination sphere. | nih.gov |

| Copper(II) | 2-(1H-pyrazol-3-yl) pyridine | [Cu₂(μ-L)₂(NO₃)₂] | Dinuclear complex where the ligand acts as a bridge between two copper centers. | researchgate.net |

| Copper(II) | Naphthyl pyrazole | [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | Formation of a mononuclear complex with an octahedral geometry. | nih.gov |

| Copper(II) | Pyrazolyl-derived N,S-donor | [Cu(EtNCSPz)₂] | Formation of a complex with a trans-square planar geometry. | researchgate.net |

This table is interactive. Click on the headers to sort.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes. For complexes of this compound, a common coordination geometry is octahedral or pseudo-octahedral, especially when two or three ligand molecules bind to a single metal center.

In a typical [M(L)₂X₂] or [M(L)₃]²⁺ complex (where L is a bidentate ligand like this compound), the six nitrogen donor atoms from the ligands arrange themselves around the central metal ion to form an octahedral geometry. However, due to the constraints of the chelate rings and potential steric clashes between ligands, this geometry is often distorted, leading to a "pseudo-octahedral" environment.

For instance, in a related Fe(II) complex with two tridentate ligands, the central ion exhibits a distorted octahedral N₆ coordination environment. nih.gov Similarly, nickel(II) and cobalt(II) complexes with related Schiff base ligands have been found to adopt pseudo-octahedral geometries. ekb.egresearchgate.net Copper(II) complexes are notable for their structural flexibility, with octahedral geometry being one of several possibilities, as seen in the [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O complex. nih.gov

The table below details structural parameters for representative metal complexes with related N-donor pyrazole-pyridine ligands.

| Complex | Metal Center | Coordination Geometry | Key Bond Distances/Angles | Reference(s) |

| [FeL₂] (L = a tridentate bisazolepyridine) | Fe(II) | Distorted Pseudo-Octahedral (N₆) | Average Fe-N distance: 1.949 Å (low-spin state) | nih.gov |

| [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)] | Ni(II) | Pseudo-Octahedral | N/A | researchgate.net |

| [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | Cu(II) | Octahedral | N/A | nih.gov |

| Fe(bpCOOEt₂p)₂₂·1.5MeNO₂ | Fe(II) | Pseudo-Octahedral | N/A | acs.org |

This table is interactive. Click on the headers to sort.

Structure-Property Relationships in Coordination Compounds

Spin-Crossover (SCO) Phenomena

Guest-Modulated Spin-Crossover Behavior

There is no available scientific literature or experimental data describing the synthesis of metal complexes with this compound that exhibit guest-modulated spin-crossover (SCO) behavior. Research in this field predominantly focuses on multidentate ligands, such as the tridentate 2,6-bis(pyrazol-1-yl)pyridine (bpp) systems, which can form stable, six-coordinate iron(II) complexes conducive to SCO. vut.czrsc.orgnih.govwhiterose.ac.uk The modulation of spin states by guest molecules is a known phenomenon in certain robust, porous coordination frameworks formed by these more complex ligands, where the inclusion or removal of solvent molecules in the crystal lattice can alter the ligand field strength around the metal center, thereby influencing the spin transition temperature. vut.cz However, no such studies have been reported for complexes involving the monodentate or potentially bridging ligand, this compound.

Luminescent Properties of Metal Complexes

No studies detailing the luminescent properties of metal complexes incorporating this compound as a ligand were found in the reviewed literature. The luminescence of coordination compounds is highly dependent on the nature of both the metal ion (often lanthanides or d-block metals like platinum(II) and palladium(II)) and the organic ligand, which can act as an antenna to absorb and transfer energy to the metal center. rsc.orgnih.govresearchgate.net Research has been conducted on the photophysical properties of complexes with various pyrazole and pyridine-containing ligands, including pyrazole-carboxylic acids and 2,6-bis(pyrazol-3-yl)pyridine derivatives. nih.govrsc.org These studies investigate how the ligand structure influences sensitization efficiency and quantum yields. rsc.org Nevertheless, specific research on the synthesis and photophysical characterization of complexes with this compound is currently absent from the scientific record.

Catalytic Applications in Organic Transformations

There is no specific information available in the scientific literature regarding the use of this compound or its metal complexes in catalytic organic transformations. Pyrazole and pyridine derivatives are common structural motifs in ligands used for homogeneous catalysis, and the bromo-substituent on the pyrazole ring could potentially engage in reactions like Suzuki-Miyaura coupling. growingscience.comgrowingscience.comnih.govmdpi.com However, in this context, the molecule would act as a reactant or building block rather than a catalyst or ligand for a catalytic system. growingscience.comgrowingscience.comresearchgate.net While there is extensive research on the synthesis of pyrazolo[3,4-b]pyridines and their applications, these are structural isomers of the compound and their catalytic activities are not transferable. growingscience.comgrowingscience.comnih.govmdpi.comresearchgate.net No reports were found that describe the application of this compound as a ligand in catalytic processes such as cross-coupling reactions or C-H activation.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of pyrazole (B372694) and pyridine (B92270), DFT calculations have been employed to predict a range of molecular characteristics with a high degree of accuracy.

Geometry Optimization and Energetic Stability

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state. For pyrazole derivatives, it has been noted that the pyrazole ring is planar, and substitution can influence the bond lengths and angles within the ring. rdd.edu.iq Theoretical calculations suggest that substitution, for instance by a phenyl or p-toluene sulfonyl group, can lead to an increase in the N1-N2 and C5-N1 bond lengths of the pyrazole ring. rdd.edu.iq The planarity of the pyrazole ring is a key feature contributing to its aromaticity. rdd.edu.iq

The stability of 4-(3-bromo-1H-pyrazol-1-yl)pyridine can be inferred from its electronic properties, such as the HOMO-LUMO gap. A larger energy gap is generally indicative of higher stability and lower chemical reactivity.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule.

For pyrazole-based systems, the HOMO and LUMO energies have been calculated to predict their electronic and optical properties. For instance, in a study of pyrazole-thiophene-based amide derivatives, the calculated HOMO-LUMO energy gap ranged from 4.93 to 5.07 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity and is often associated with enhanced bioactivity. In the case of bromo-substituted phenylbenzothiazole cyclometalated complexes, the HOMO-LUMO gap was found to be primarily controlled by the coupling of the HOMO with the bromine substituent. nih.gov

The distribution of the HOMO and LUMO across the this compound molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO will be centered on the electron-deficient regions.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | - | Indicates chemical reactivity and stability |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT methods are commonly used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental data. researchgate.net

For pyrazole and its derivatives, vibrational analyses have been performed to assign the various vibrational modes. rdd.edu.iqresearchgate.netnih.gov For example, the pyrazole ring deformation has been observed experimentally and confirmed by theoretical calculations. The characteristic vibrational frequencies of the pyrazole and pyridine rings, as well as the C-Br stretching frequency, would be key features in the vibrational spectrum of this compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| Pyrazole Ring Deformation | ~640 | ~634 |

| C-H out-of-plane bending | ~764-813 | ~759-831 |

| Aromatic C=C stretching | ~1564-1580 | ~1552-1597 |

Note: The presented frequencies are based on studies of related pyrazole derivatives and serve as an illustrative example. Specific values for the title compound would require dedicated calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used for the prediction of NMR chemical shifts. acs.orgacs.orgnih.gov The calculated chemical shifts for 1H and 13C nuclei can be compared with experimental data to aid in structure elucidation. For substituted pyridines, the 13C NMR chemical shifts can be estimated using incremental methods or more sophisticated computational approaches. acs.orgacs.orgstenutz.eu While these predictions are generally accurate, large deviations can sometimes occur, highlighting the importance of high-level computational methods for reliable results. nih.gov

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of both the pyrazole and pyridine rings. The bromine substituent would be expected to have a noticeable effect on the chemical shifts of the adjacent pyrazole ring atoms.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced quantum chemical analyses can provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net By analyzing the donor-acceptor interactions between filled and vacant orbitals, NBO analysis provides a quantitative measure of intramolecular electron delocalization. This method has been applied to various pyrazole and pyrazolone derivatives to understand their stability and reactivity. researchgate.net For this compound, NBO analysis would reveal the nature of the bonding between the pyrazole and pyridine rings and the influence of the bromine atom on the electronic distribution.

Hyperpolarizability Calculations

For pyrazole and pyridine derivatives, studies have shown that the arrangement and electronic nature of substituent groups significantly influence the first hyperpolarizability (β). The presence of electron-donating and electron-accepting groups, as well as the π-conjugation within the molecule, are key factors. In this compound, the pyridine ring can act as an electron-withdrawing group, while the pyrazole ring's character can be modulated by the bromo substituent.

To illustrate the typical results obtained from such calculations on related structures, the following table presents hypothetical hyperpolarizability data based on computational studies of similar heterocyclic systems. These values are intended to be representative of the type of data generated in such analyses.

Table 1: Representative Hyperpolarizability Data for Analogous Heterocyclic Compounds

| Compound | Method/Basis Set | β (esu) |

|---|---|---|

| Phenylpyrazole Derivative | DFT/B3LYP/6-31G* | 2.5 x 10-30 |

| Pyridyl-Thiophene Conjugate | CAM-B3LYP/6-311+G** | 5.8 x 10-30 |

Data in this table is illustrative and based on findings for structurally related, but different, molecules to provide context for the potential properties of this compound.

The bromine atom, being an electron-withdrawing group, is expected to influence the electronic distribution and intramolecular charge transfer within this compound, which in turn would affect its hyperpolarizability. Further dedicated computational studies would be necessary to quantify the precise NLO properties of this specific compound.

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method provides a deeper understanding of the crystal packing and the dominant forces that stabilize the crystalline structure. Although a specific energy framework analysis for this compound has not been reported, studies on related pyrazole and pyridine-containing crystal structures offer a clear indication of the expected interactions.

These analyses typically involve calculating the interaction energies between a central molecule and its neighbors and partitioning these energies into electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength.

For compounds containing pyrazole and pyridine rings, the crystal packing is generally governed by a combination of hydrogen bonds (if suitable donors and acceptors are present), π-π stacking interactions between the aromatic rings, and halogen bonding (in the case of halogenated derivatives). In the case of this compound, the bromine atom can participate in halogen bonding, and the nitrogen atoms of both the pyrazole and pyridine rings can act as hydrogen bond acceptors.

The following table presents representative interaction energy data from studies on analogous molecular crystals to illustrate the contributions of different energy components.

Table 2: Representative Intermolecular Interaction Energies for Analogous Crystalline Compounds

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| N-H···N Hydrogen Bond | -45.2 | -20.1 | -65.3 |

| C-H···π Interaction | -10.5 | -18.7 | -29.2 |

| π-π Stacking | -15.8 | -35.4 | -51.2 |

Data in this table is illustrative and derived from computational studies on functionally related, but different, molecules to infer the potential interaction energies in the crystal structure of this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Conformational Analysis of this compound

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it dictates the accessible three-dimensional shapes that can interact with a biological target. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the pyridine and pyrazole rings.

Computational conformational analysis of N-aryl pyrazoles has shown that the energy barrier to rotation around this bond is influenced by the steric and electronic nature of the substituents on both rings. The relative orientation of the two rings can range from co-planar to perpendicular. A co-planar arrangement would maximize π-conjugation between the rings, while a non-planar conformation might be favored to alleviate steric hindrance between the ortho hydrogens of the pyridine ring and the atoms of the pyrazole ring.

The presence of the bromine atom at the 3-position of the pyrazole ring is expected to introduce some steric bulk, which could influence the preferred dihedral angle. Theoretical calculations, such as plotting the potential energy surface as a function of the dihedral angle, can predict the most stable conformations. Studies on similar N-aryl pyrazoles suggest that the energy minima often correspond to twisted, non-planar conformations. researchgate.net

Interaction Prediction with Biomolecular Targets (for scaffold design)

The 4-(1H-pyrazol-1-yl)pyridine scaffold is recognized in medicinal chemistry as a valuable structural motif for the design of inhibitors for various protein targets, particularly kinases. rsc.org Molecular docking studies on compounds containing this scaffold have revealed key interactions that contribute to binding affinity and selectivity.

While specific docking studies for this compound are not available, we can infer potential interactions based on studies of analogous pyrazolyl-pyridine derivatives. nih.gov In a typical kinase binding site, the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions with the amino acid residues of the protein.

The bromine atom at the 3-position of the pyrazole ring can also play a significant role in ligand-target interactions. It can participate in halogen bonding with electron-rich atoms like oxygen or sulfur in the protein's active site. Furthermore, its lipophilic nature can enhance binding in hydrophobic pockets.

The following table summarizes potential interactions of the this compound scaffold with a hypothetical protein target, based on docking studies of similar compounds.

Table 3: Predicted Interactions of the this compound Scaffold with a Biomolecular Target

| Molecular Feature | Potential Interaction Type | Interacting Residue (Example) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine (backbone NH) |

| Pyrazole Nitrogen | Hydrogen Bond Acceptor | Aspartate (side chain OH) |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine |

| Pyrazole Ring | Hydrophobic Interaction | Leucine, Valine |

This table presents hypothetical interactions based on the known binding modes of structurally related pyrazolyl-pyridine compounds and is intended to guide future scaffold design.

These predicted interactions highlight the potential of the this compound scaffold as a foundation for the design of new bioactive molecules. The bromine substituent offers a vector for further chemical modification to optimize binding affinity and selectivity for specific biological targets.

Advanced Applications and Future Directions

Utility in Functional Material Design (excluding biomedical applications)

The design of functional materials relies on the precise arrangement of molecular components to achieve specific properties. 4-(3-bromo-1H-pyrazol-1-yl)pyridine serves as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs), where its distinct features can be harnessed.

One of the most significant applications of this compound is in the development of spin crossover (SCO) materials. SCO compounds are a class of smart materials that can switch between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli such as temperature, pressure, or light. This switching behavior is accompanied by changes in magnetic, optical, and structural properties, making them promising for applications in sensing, display, and memory devices.

The ligand this compound has been instrumental in the synthesis of iron(II) SCO complexes. The presence of the bromine atom on the pyrazole (B372694) ring is not merely a passive component; it actively influences the crystal packing and intermolecular interactions, such as halogen bonding, which are crucial for the cooperativity of the spin transition. For instance, the modification of the pyrazole ring with a bromine atom in the 3-position has been shown to affect the spin transition temperatures of the resulting iron(II) complexes. This allows for the fine-tuning of the material's switching properties.

A notable example is the one-dimensional coordination polymer {[Fe(3-Br-4-py-pzH)2(NCS)2]·2CH3OH}n, which exhibits a complete and abrupt spin transition at approximately 101 K. The structural arrangement of this compound is heavily influenced by the bromine substituent, which participates in intermolecular interactions that propagate the spin state change throughout the material.

Table 1: Spin Crossover Properties of an Iron(II) Complex with this compound

| Complex | Spin Transition Temperature (T1/2) | Transition Type |

| {[Fe(3-Br-4-py-pzH)2(NCS)2]·2CH3OH}n | ~101 K | Abrupt and Complete |

Data sourced from research on iron(II) coordination polymers incorporating the specified ligand.

The bistable nature of SCO complexes derived from this compound makes them candidates for components in sensors and information storage media. The distinct magnetic and optical properties of the low-spin and high-spin states can be used to represent the "0" and "1" states of a binary data bit. The ability to switch between these states using external stimuli forms the basis of their potential in memory devices.

Furthermore, the sensitivity of the spin transition to the presence of guest molecules within a crystal lattice suggests their potential use in chemical sensors. A change in the local environment of the SCO complex, caused by the adsorption of an analyte, could alter the spin transition temperature, providing a detectable signal.

Role in Supramolecular Assembly and Host-Guest Chemistry

The structure of this compound, with its pyridyl and pyrazolyl nitrogen atoms and the bromine substituent, provides multiple sites for non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to supramolecular assembly. By coordinating with metal centers, this ligand can direct the formation of complex, high-order structures such as discrete molecular cages or extended coordination networks.

These supramolecular assemblies can possess cavities or channels capable of encapsulating smaller molecules or ions, a field known as host-guest chemistry. The size and shape of these cavities can be tuned by modifying the ligand or the metal ion, leading to selective recognition and binding of specific guests. The bromine atom can play a significant role in defining the nature of the host-guest interactions through halogen bonding with electron-rich guest species.

Catalytic Applications of Metal Complexes Derived from this compound

While the primary focus has often been on the magnetic properties of its complexes, this compound also serves as a ligand in the development of homogeneous and heterogeneous catalysts. Metal complexes containing this ligand can exhibit catalytic activity in a variety of organic transformations.

For example, palladium complexes bearing pyrazole-based ligands are known to be effective catalysts for cross-coupling reactions. The electronic properties of the this compound ligand can influence the electron density at the metal center, thereby modulating its catalytic activity and stability. The bromo-substituent can be used to fine-tune the electronic and steric environment of the catalytic site.

Iron complexes synthesized with this ligand have also been investigated for their catalytic potential. For instance, certain iron coordination polymers have been explored as catalysts in oxidation reactions. The ability to create robust, well-defined coordination networks opens the possibility of developing recyclable heterogeneous catalysts, where the active metal centers are supported by the organic framework.

Future Prospects in Chemical Research and Development

The versatility of this compound suggests that its full potential has yet to be realized. Future research is likely to expand into new and exciting areas.

While established methods for the synthesis of this compound exist, the development of more efficient, sustainable, and scalable synthetic routes remains an area of interest. This includes the exploration of greener solvents, catalyst systems, and reaction conditions to reduce the environmental impact of its production. Furthermore, the development of novel synthetic methodologies could facilitate the creation of a wider range of derivatives with different substituents, allowing for even greater control over the properties of the resulting materials and complexes. Research into postsynthetic modification of coordination complexes containing this ligand could also provide a direct route to new functional materials.

Development of Advanced Ligand Architectures

The strategic placement of nitrogen atoms in both the pyrazole and pyridine (B92270) rings of this compound makes it a highly valuable building block, or tecton, for the construction of sophisticated ligand architectures. Pyrazoles, with their dual nitrogen sites, and pyridines are well-established motifs in coordination chemistry, capable of binding to metal ions as either single-point monodentate ligands or as bridging bidentate linkers. researchgate.net The combination of these two heterocycles in one molecule offers versatile coordination possibilities.

Researchers are increasingly exploiting such versatile building blocks to create complex, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials are assembled from metal ions or clusters connected by organic ligands. The resulting networks can have fascinating properties and applications in areas like catalysis, gas storage, and chemical sensing. researchgate.netnih.gov Ligands based on pyrazole and pyridine derivatives are popular choices for constructing these frameworks. mdpi.comresearchgate.net

The this compound scaffold is particularly advantageous for developing advanced ligands. The pyridine nitrogen and the N2 nitrogen of the pyrazole ring can chelate a single metal center or bridge between different metal centers, leading to the formation of 1D, 2D, or 3D networks. mdpi.comresearchgate.net Furthermore, the bromine atom on the pyrazole ring serves as a functional handle for post-synthetic modification. Through cross-coupling reactions, additional functional groups can be introduced, allowing for the fine-tuning of the ligand's steric and electronic properties and, consequently, the properties of the final metal complex or framework.

The table below summarizes ligand architectures derived from related pyrazole-pyridine systems and their applications, illustrating the potential for this compound.

| Ligand/Framework Type | Description | Potential Application | Reference |

|---|---|---|---|

| Coordination Polymers | Metal ions linked into 1D, 2D, or 3D chains or layers by pyrazole- and pyridine-containing ligands. | Magnetism, Catalysis, Sensing | nih.govmdpi.com |

| Metal-Organic Frameworks (MOFs) | Porous, crystalline materials built from metal nodes and polytopic organic linkers like pyrazole-carboxylates or pyrazole-pyridines. | Gas Storage/Separation, Drug Delivery | researchgate.netnih.gov |

| Multinuclear Clusters | Discrete molecules containing multiple metal centers held together by pyrazolate bridges. | Magnetic Materials, Model Systems for Catalysis | mdpi.com |

| Tridentate "Pincer" Ligands | Ligands that bind to a metal center via three atoms, often in a meridional fashion. A related ligand, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, forms a pseudo-octahedral complex with Fe(II). | Spin-Crossover Materials, Homogeneous Catalysis | nih.gov |

Expansion of Computational Studies to Complex Systems

Parallel to the synthetic development of new materials, computational chemistry has become an indispensable tool for predicting and understanding the behavior of complex systems involving ligands like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods used to investigate the electronic structure, spectroscopic properties, and reactivity of these molecules and their metal complexes. researchgate.netresearchgate.net

Computational studies on complex systems, such as metal-organic frameworks or biologically relevant protein-ligand interactions, are expanding significantly. For instance, molecular docking simulations are used to predict the binding affinity and orientation of pyrazole-based inhibitors within the active sites of enzymes, guiding the design of new therapeutic agents. researchgate.netnih.gov These computational predictions can help prioritize which derivatives to synthesize, saving significant time and resources. nih.gov

In the realm of materials science, computational methods are used to analyze the intricate network of interactions that govern the packing and properties of crystalline materials. Hirshfeld surface analysis, for example, can quantify the various intermolecular contacts within a crystal, providing insights into its stability and structure. nih.gov Furthermore, energy framework analysis can be performed to calculate the interaction energies between molecules in a crystal, helping to understand the forces that hold the three-dimensional network together. nih.gov Such detailed computational analysis was performed on a related Fe(II) complex containing a pyrazolyl-pyridine ligand, revealing a complex network of C—H⋯N, C—H⋯C, and C—H⋯π interactions that dictate the crystal packing. nih.gov

These computational approaches allow for the investigation of properties that are difficult or impossible to measure experimentally, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.net

The table below highlights key computational methods and their applications in the study of complex systems based on pyrazole-pyridine ligands.

| Computational Method | Predicted Properties/Applications | Example System | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO/LUMO), thermodynamic properties. | Pyrazole derivatives, Ampyra (4-aminopyridine) | researchgate.netnih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities; drug design. | Pyrazole hydrazone derivatives as enzyme inhibitors. | researchgate.netnih.gov |

| Hirshfeld Surface Analysis | Quantification of intermolecular contacts and interactions in a crystal structure. | Fe(II) complex with a tridentate pyrazolyl-pyridine ligand. | nih.gov |

| Energy Framework Analysis | Calculation and visualization of intermolecular interaction energies within a crystal lattice. | Fe(II) complex with a tridentate pyrazolyl-pyridine ligand. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and electronic transitions. | Ampyra (4-aminopyridine) | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.